1,3-Divinylbenzene

Description

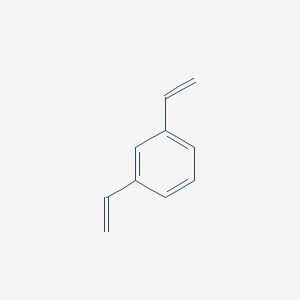

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJNEUBECVAVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-96-2 | |

| Record name | Benzene, 1,3-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110020 | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-57-6, 68987-41-7 | |

| Record name | m-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethylenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, ethylenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,3-Divinylbenzene: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a key bifunctional monomer widely utilized in polymer science. This document details its chemical structure, physicochemical properties, synthesis, and primary applications, with a focus on its role as a crosslinking agent. Experimental methodologies are provided for key processes involving this compound.

Chemical Structure and Identification

This compound (m-DVB) is an organic compound with the chemical formula C₁₀H₁₀.[1] Its structure consists of a benzene ring substituted with two vinyl groups at the meta positions.[1] This arrangement of two reactive vinyl groups makes it a crucial component in the formation of crosslinked polymers.[2] Commercial divinylbenzene is often supplied as a mixture of the meta and para isomers, along with corresponding ethylvinylbenzene isomers.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,3-diethenylbenzene[4] |

| Synonyms | m-Divinylbenzene, m-Vinylstyrene[4][5] |

| CAS Number | 108-57-6[1][4] |

| Molecular Formula | C₁₀H₁₀[1][4] |

| Molecular Weight | 130.19 g/mol [1][6] |

| InChI Key | PRJNEUBECVAVAG-UHFFFAOYSA-N[4][5] |

| SMILES | C=Cc1cccc(C=C)c1[5] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][7] It is known for its high reactivity, particularly its tendency to undergo polymerization, which can be violent if not inhibited.[6][8] For this reason, it is typically stored with an inhibitor such as p-tert-butylcatechol.[9]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless to straw-colored liquid[6][7] |

| Melting Point | -66.9 °C (-88.4 °F)[1] |

| Boiling Point | 195 °C (383 °F) at 760 mmHg[1][6] |

| Density | 0.909 g/cm³ at 20 °C[1] |

| Vapor Pressure | 0.7 mmHg at 25 °C[6][7] |

| Flash Point | 61.7 °C (143 °F)[6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, hexane, and toluene.[1][6][10] |

| Refractive Index (n20/D) | 1.561[9][10] |

| Autoignition Temperature | 470 °C (878 °F)[9] |

| Explosive Limits | LEL: 1.1%, UEL: 6.2%[6] |

Synthesis of this compound

The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of diethylbenzene isomers in the vapor phase.[3][11] This process is typically carried out at high temperatures in the presence of a catalyst, often iron oxide-based.[12]

This protocol is a generalized procedure based on common industrial practices.

Materials:

-

1,3-Diethylbenzene (DEB)

-

Dehydrogenation catalyst (e.g., iron(III) oxide, often promoted with potassium oxide)[3]

-

Steam (as a diluent)

-

Nitrogen (for inert atmosphere)

Equipment:

-

Fixed-bed flow reactor

-

Furnace with temperature controller

-

Condenser

-

Gas-liquid separator

-

Gas chromatograph (GC) for analysis

Procedure:

-

Pack the fixed-bed reactor with the dehydrogenation catalyst.

-

Purge the system with nitrogen to remove air.

-

Heat the reactor to the reaction temperature, typically between 550-650 °C.[3]

-

Introduce steam into the reactor. The weight ratio of water to diethylbenzene is generally maintained between 2:1 and 5:1.[3]

-

Feed the 1,3-diethylbenzene into the reactor at a controlled liquid hourly space velocity (LHSV), typically in the range of 0.05-0.3 h⁻¹.[3]

-

The reaction product gas exiting the reactor is passed through a condenser to cool it.[11]

-

The condensed liquid is collected in a gas-liquid separator.

-

The organic phase, containing this compound, unreacted 1,3-diethylbenzene, ethylvinylbenzene, and other byproducts, is separated from the aqueous phase.

-

The product mixture is then purified, typically by vacuum distillation, to isolate the this compound.

-

The composition of the product mixture can be analyzed using gas chromatography.[12]

Caption: Workflow for the synthesis of this compound.

Applications in Polymer Science

The primary application of this compound is as a crosslinking agent in the production of polymers.[1][2] Its two vinyl groups can participate in polymerization reactions, forming a three-dimensional network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[2]

One of the most significant uses of this compound is in the copolymerization with styrene to produce crosslinked polystyrene beads. These beads are the precursors for the manufacturing of ion-exchange resins, which are crucial in water purification and separation processes.[1][2]

This procedure describes a typical suspension polymerization method.

Materials:

-

Styrene (monomer)

-

This compound (crosslinker)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent/stabilizer)

-

Toluene or another inert solvent (porogen, to create pores)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

Procedure:

-

Prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 0.2% w/v) in deionized water in the reaction flask.

-

Prepare the organic phase by mixing styrene, this compound, benzoyl peroxide, and the porogen (toluene). The amount of DVB typically ranges from 5% to 60% of the monomer mixture.

-

Heat the aqueous phase to the desired reaction temperature (e.g., 80 °C) with continuous stirring (e.g., 360 rpm) to create a stable suspension.[5]

-

Slowly add the organic phase to the stirred aqueous phase. The stirring speed is critical for controlling the size of the monomer droplets, which will become the polymer beads.

-

Maintain the reaction at temperature for several hours (e.g., 24 hours) to ensure complete polymerization.[5]

-

After the reaction is complete, the resulting polymer beads are filtered and washed extensively with hot water and then with a solvent like ethanol to remove unreacted monomers and the porogen.[5]

-

The beads are then dried in an oven at a moderate temperature (e.g., 50 °C).[5]

Caption: Workflow for the synthesis of S-DVB copolymer beads.

The S-DVB beads can be functionalized to create ion-exchange resins. For cation-exchange resins, this is typically achieved through sulfonation.

Materials:

-

Dried Styrene-Divinylbenzene copolymer beads

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (swelling agent)

Equipment:

-

Reaction flask with a stirrer

-

Temperature-controlled oil bath

-

Filtration apparatus

Procedure:

-

Swell the dry S-DVB beads in dichloromethane for approximately 30 minutes.[6]

-

Remove the dichloromethane and add concentrated sulfuric acid to the swollen beads.[6]

-

Heat the mixture in an oil bath to the desired temperature (e.g., 70 °C) and maintain for a specific duration (e.g., 0-210 minutes) with periodic shaking. The reaction time determines the degree of sulfonation.[6]

-

After the reaction, cool the mixture and carefully filter the sulfonated resin.

-

Wash the resin beads thoroughly with excess deionized water until the washings are neutral (pH 7).[6]

-

Dry the resulting cation-exchange resin at a moderate temperature (e.g., 50 °C for 6 hours).[6]

Caption: Logical workflow for the sulfonation of S-DVB beads.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[13][14][15] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[13] Due to its tendency to polymerize, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13][15] The presence of an inhibitor is crucial for safe storage.[6]

In case of exposure:

-

Skin contact: Immediately wash the affected area with soap and plenty of water.[13]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[13]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. uotechnology.edu.iq [uotechnology.edu.iq]

- 3. CN1915941A - Method for producing diethylbenzene through dehydrogenation of diethyl benzene - Google Patents [patents.google.com]

- 4. scienceasia.org [scienceasia.org]

- 5. redalyc.org [redalyc.org]

- 6. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. future4200.com [future4200.com]

- 8. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]

- 10. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vurup.sk [vurup.sk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. future4200.com [future4200.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Divinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for 1,3-divinylbenzene (1,3-DVB), a crucial crosslinking agent in the production of various polymers, including ion-exchange resins and specialty polymers for pharmaceutical applications. This document details the prevalent industrial synthesis route, purification strategies to isolate the meta-isomer, and analytical techniques for quality control.

Synthesis of this compound via Catalytic Dehydrogenation

The primary industrial method for producing divinylbenzene is the catalytic dehydrogenation of the corresponding diethylbenzene isomers.[1] For the synthesis of this compound, the starting material is 1,3-diethylbenzene. This endothermic reaction is typically carried out at high temperatures in the presence of a catalyst and steam, which serves as a diluent and heat carrier.[2][3]

The overall reaction is as follows:

C₆H₄(C₂H₅)₂ → C₆H₄(CH=CH₂)₂ + 2H₂

Reaction Parameters and Quantitative Data

The efficiency of the dehydrogenation process is influenced by several factors, including temperature, catalyst composition, and the steam-to-diethylbenzene ratio. Iron oxide-based catalysts, often promoted with other metals, are commonly employed.[2] High temperatures favor the reaction equilibrium towards the products.[2]

| Parameter | Typical Value/Range | Notes |

| Starting Material | 1,3-Diethylbenzene | Purity of the starting material will affect the final product composition. |

| Catalyst | Iron oxide-based (e.g., Fe₂O₃/Al₂O₃, often with promoters like K₂O)[4] | The catalyst enhances the reaction rate and selectivity. |

| Reaction Temperature | 600 - 700 °C[4] | Higher temperatures increase conversion but can also lead to side reactions. |

| Pressure | Atmospheric pressure[4] | |

| Steam to Diethylbenzene Ratio (S/D) | 2:1 to 4:1 by weight[5] | Steam helps to reduce the partial pressure of the hydrocarbons and prevent coke formation on the catalyst. |

| Conversion of Diethylbenzene | 70 - 90%[5] | |

| Selectivity to Divinylbenzene | ≥ 40% by weight[5] | The product mixture also contains ethylvinylbenzene as a major byproduct.[2] |

| Purity of Crude Product | Variable, contains 1,3-DVB, 1,3-ethylvinylbenzene, unreacted 1,3-diethylbenzene, and other byproducts. |

Experimental Protocol: Laboratory-Scale Dehydrogenation of 1,3-Diethylbenzene

This protocol is a representative laboratory-scale procedure for the dehydrogenation of 1,3-diethylbenzene.

Materials:

-

1,3-Diethylbenzene (≥98% purity)

-

Dehydrogenation catalyst (e.g., iron oxide on alumina support)

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Tube furnace with temperature controller

-

Quartz or stainless steel reactor tube (e.g., 1 cm inner diameter, 30 cm length)[3]

-

Syringe pumps for liquid feed

-

Preheater/evaporator

-

Condenser

-

Gas-liquid separator

-

Collection flask

Procedure:

-

Pack the reactor tube with a known amount of the dehydrogenation catalyst, securing it with quartz wool plugs.

-

Place the reactor tube in the tube furnace and connect the gas lines.

-

Purge the system with nitrogen gas to establish an inert atmosphere.

-

Heat the furnace to the desired reaction temperature (e.g., 620 °C).[3]

-

Set the syringe pumps to deliver 1,3-diethylbenzene and deionized water at the desired flow rates to achieve the target steam-to-diethylbenzene ratio.

-

Pass the liquid feeds through a preheater/evaporator to ensure complete vaporization before entering the reactor.

-

The gaseous product stream exiting the reactor is passed through a condenser to liquefy the organic and aqueous phases.

-

Collect the condensate in a gas-liquid separator.

-

Separate the organic layer, which contains this compound, 1,3-ethylvinylbenzene, unreacted 1,3-diethylbenzene, and other byproducts.

-

Analyze the organic product mixture using gas chromatography (GC) to determine the conversion and selectivity.

Purification of this compound

The crude product from the dehydrogenation reaction is a mixture of divinylbenzene isomers, ethylvinylbenzene isomers, and unreacted diethylbenzene. The separation of this compound from this mixture is challenging due to the close boiling points of the components and the high reactivity of divinylbenzene, which can readily polymerize at elevated temperatures.[6]

Purification via Complexation with Cuprous Chloride

One effective method for separating divinylbenzene isomers is through reversible complexation with cuprous salts, such as cuprous chloride (CuCl). This method exploits the differential ability of the isomers to form coordination complexes with the cuprous salt.

Experimental Protocol: Purification of 1,3-DVB using Cuprous Chloride

This protocol is based on the principle of selective complexation.

Materials:

-

Crude divinylbenzene mixture

-

Cuprous chloride (CuCl)

-

Aqueous ammonia or hydrochloric acid

-

Toluene or other suitable organic solvent

-

Inhibitor (e.g., 4-tert-butylcatechol)

Equipment:

-

Reaction vessel with stirrer and temperature control

-

Buchner funnel and filter flask

-

Separatory funnel

Procedure:

Part A: Preparation of Cuprous Chloride (if not commercially available in high purity)

-

In a round-bottomed flask, combine 10g of copper sulfate, 5g of sodium chloride, 8g of copper turnings, and 20 ml of concentrated hydrochloric acid.[3]

-

Heat the mixture gently with occasional shaking until the blue color of the cupric ions disappears, and a straw-colored solution is obtained.[3]

-

Transfer the hot solution to a beaker containing 5g of sodium sulfite in 400 ml of water to precipitate white cuprous chloride.[3]

-

Filter the precipitate, wash with water containing a small amount of sulfurous acid, followed by alcohol and ether, and dry under vacuum.[3] Store the purified CuCl in a tightly sealed container to prevent oxidation.

Part B: Separation of this compound

-

In a reaction vessel under a nitrogen atmosphere, prepare a solution of cuprous chloride in aqueous ammonia or an acidic solution.

-

Cool the cuprous chloride solution to a specific temperature range to favor the complexation of one isomer over the other. For instance, lower temperatures may favor the complexation of the para-isomer.

-

Add the crude divinylbenzene mixture to the cuprous chloride solution with stirring. A solid complex will precipitate.

-

Stir the mixture for a defined period (e.g., 30 minutes to 1 hour) while maintaining the temperature.

-

Separate the precipitated complex by filtration. The filtrate will be enriched in the less reactive isomer (in this case, potentially the meta-isomer).

-

To recover the divinylbenzene from the solid complex, it can be decomposed by heating in the presence of a solvent like toluene to around 80 °C.

-

The solid cuprous chloride can be recovered by filtration, and the purified divinylbenzene isomer is obtained from the filtrate after removal of the solvent.

-

The filtrate from step 5, enriched in this compound, can be further purified by fractional distillation under vacuum in the presence of a polymerization inhibitor.

Purification by Fractional Distillation

While challenging, fractional distillation under reduced pressure and in the presence of a polymerization inhibitor can be used to separate the components of the crude product mixture.[6]

| Parameter | Recommended Condition | Reason |

| Pressure | Vacuum (reduced pressure) | Lowers the boiling points of the components, reducing the risk of polymerization. |

| Inhibitor | e.g., 4-tert-butylcatechol (TBC) | Prevents the polymerization of divinylbenzene at elevated temperatures. |

| Distillation Column | High-efficiency packed or tray column | To achieve good separation of components with close boiling points. |

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for determining the purity of this compound and for monitoring the synthesis and purification processes.

Gas Chromatography (GC)

Gas chromatography, typically with a flame ionization detector (GC-FID), is a widely used technique for analyzing the composition of the reaction mixture and the final product.[1][7]

Experimental Protocol: GC-FID Analysis of this compound

Equipment:

-

Gas chromatograph with FID

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5, RXI-5Sil MS)[1]

-

Autosampler

Chromatographic Conditions:

| Parameter | Example Condition |

| Column | RXI-5Sil MS (30m x 0.32mm i.d.)[1] |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Start at a lower temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points. |

| Sample Preparation | Dilute the sample in a suitable solvent (e.g., toluene, dichloromethane). |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of divinylbenzene isomers and other related impurities.

Experimental Protocol: HPLC Analysis of Divinylbenzene Isomers

Equipment:

-

HPLC system with a UV detector

-

Analytical column (e.g., C18, or specialized columns)

-

Autosampler

Chromatographic Conditions:

| Parameter | Example Condition |

| Column | SUPLEX PKB-100, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (50:50) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Sample Preparation | Dissolve the sample in acetone. |

Process Visualization

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the industrial production and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

This diagram outlines the key steps, starting from the raw materials (1,3-diethylbenzene and steam) entering the dehydrogenation reactor. The resulting crude product gas is then condensed and separated. The crude organic mixture undergoes a final purification step to yield the desired this compound product and separate the byproducts.

References

Spectroscopic Profile of 1,3-Divinylbenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Divinylbenzene (CAS No. 108-57-6), a key monomer in the production of crosslinked polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and vinylic regions.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Assignment |

| 7.46 | s | H-2 | |

| 7.36 | d | 7.6 | H-4, H-6 |

| 7.27 | t | 7.6 | H-5 |

| 6.72 | dd | 17.6, 10.9 | H-1' |

| 5.79 | d | 17.6 | H-2'a (trans) |

| 5.28 | d | 10.9 | H-2'b (cis) |

Note: Assignments are based on typical chemical shifts and coupling patterns for similar structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'dd' denotes doublet of doublets.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 137.9 | C-1, C-3 |

| 136.8 | C-1' |

| 128.8 | C-5 |

| 126.1 | C-4, C-6 |

| 124.3 | C-2 |

| 114.3 | C-2' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for aromatic and vinyl C-H bonds, as well as C=C double bonds.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3089 | 75 | Aromatic C-H stretch |

| 3012 | 82 | Vinylic C-H stretch |

| 1630 | 55 | C=C vinyl stretch |

| 1599 | 60 | C=C aromatic stretch |

| 1483 | 68 | Aromatic ring vibration |

| 990 | 45 | Vinylic C-H bend (out-of-plane) |

| 908 | 30 | Vinylic C-H bend (out-of-plane) |

| 785 | 50 | Aromatic C-H bend (out-of-plane) |

| 696 | 48 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 85 | [M-H]⁺ |

| 115 | 50 | [M-CH₃]⁺ |

| 104 | 30 | [M-C₂H₂]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 51 | 25 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

-

A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is placed in the IR beam path.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

-

A small volume (e.g., 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities.

Data Acquisition:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Physical properties of 1,3-Divinylbenzene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,3-Divinylbenzene, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid.[1][2] It is recognized by its characteristic aromatic odor.[1] This compound is a key monomer in the production of cross-linked polymers and ion-exchange resins. An accurate understanding of its physical properties is crucial for its application in synthesis and material science.

Data Summary

The following table summarizes the key physical properties of this compound based on collated data.

| Physical Property | Value | Units | Conditions | Source(s) |

| Boiling Point | 195 | °C | at 760 mmHg (lit.) | [1][3][4] |

| 383 | °F | at 760 mmHg | [5] | |

| 468.15 | K | [1] | ||

| Density | 0.9000 | g/cm³ | [1] | |

| 0.93 | (Specific Gravity) | [5] | ||

| 0.9250 | [6] | |||

| 0.914 | g/mL | at 25 °C | [4] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound can be achieved through several established experimental methods. Below are detailed protocols for these determinations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-boiling point method is often employed.[1]

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) to ensure uniform heating.[4]

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be visible as a steady stream of bubbles emerging from the open end of the capillary tube.[7]

-

Boiling Point Measurement: The heat source is removed once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[4]

-

Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure differs.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this can be determined with high precision using a pycnometer or by the principle of buoyancy.

Methodology: Density Determination using a Pycnometer

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

Logical Relationship Diagram

The following diagram illustrates the relationship between the substance and its measured physical properties.

Caption: Logical flow from substance to its physical properties and their determination.

References

An In-Depth Technical Guide to the Solubility of 1,3-Divinylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Divinylbenzene (1,3-DVB), a key crosslinking agent and monomer in polymer synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and the formulation of polymer-based materials. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides logical frameworks for understanding solubility principles.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₁₀. It consists of a benzene ring substituted with two vinyl groups at the meta positions. This bifunctionality allows it to act as a potent crosslinking agent, forming rigid and porous polymer networks with enhanced mechanical and thermal stability. Its primary applications are in the production of ion-exchange resins, chromatography materials, and specialty polymers.

Solubility Profile of this compound

Based on available literature, this compound, being a nonpolar aromatic hydrocarbon, exhibits solubility characteristics largely governed by the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and shows limited to no solubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Commercial divinylbenzene is often a mixture of isomers (meta- and para-) and ethylvinylbenzene, which can influence its solubility properties. One source indicates that a commercial mixture containing 55% divinylbenzene is infinitely soluble in acetone, carbon tetrachloride, benzene, and ethanol[1]. However, for pure this compound, the solubility is often described qualitatively.

The following table summarizes the known qualitative and semi-quantitative solubility of this compound in various common organic solvents.

| Solvent Class | Solvent | Solubility Description | Citation |

| Alcohols | Methanol | Slightly Soluble | [2] |

| Ethanol | Miscible / Soluble | [3][4] | |

| Ketones | Acetone | Infinitely Soluble (for 55% DVB mixture) | [1] |

| Ethers | Diethyl Ether | Miscible / Soluble | [3][4] |

| Aromatic Hydrocarbons | Toluene | Soluble | [5] |

| Benzene | Infinitely Soluble (for 55% DVB mixture) | [1] | |

| Aliphatic Hydrocarbons | Hexane | Soluble | [5] |

| Halogenated Solvents | Chloroform | Sparingly Soluble | [2] |

| Carbon Tetrachloride | Infinitely Soluble (for 55% DVB mixture) | [1] | |

| Aqueous | Water | Insoluble / Virtually Insoluble | [3][5] |

Note: "Miscible" implies that the two liquids are completely soluble in each other at all proportions. "Infinitely Soluble" is used here as reported in the source for a commercial DVB mixture.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, the solubility of organic compounds increases with temperature.

-

Purity of 1,3-DVB: The presence of other isomers (p-divinylbenzene) and ethylvinylbenzene in technical grade DVB can affect the overall solubility.

-

Solvent Polarity: As a nonpolar molecule, 1,3-DVB dissolves best in nonpolar solvents.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the cited literature, a general methodology based on the principles of solubility testing for liquid solutes can be outlined. The following is a generalized "shake-flask" method adapted for a liquid solute like 1,3-DVB.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Standards: Prepare a series of standard solutions of 1,3-DVB in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: In a series of sealed vials, add a known excess amount of this compound to a precise volume of the solvent.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved 1,3-DVB to settle. For emulsions or fine dispersions, centrifugation can be used to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Filtration: Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of 1,3-DVB.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using GC-FID or HPLC. Compare the peak area of 1,3-DVB in the sample to the calibration curve to determine its concentration in the saturated solution.

-

Data Reporting: The solubility is reported as the concentration of 1,3-DVB in the saturated solution, typically in units of g/100 mL or mol/L, at the specified temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Conceptual Diagram of the "Like Dissolves Like" Principle

This diagram illustrates the principle of "like dissolves like" as it applies to the solubility of this compound.

Conclusion

This compound is a nonpolar organic compound that is readily soluble in a variety of nonpolar organic solvents and miscible with some moderately polar solvents like ethanol. It is, for practical purposes, insoluble in water. While precise quantitative solubility data is sparse in the literature, its solubility behavior can be reliably predicted based on the principle of "like dissolves like." For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of pure this compound in a broader range of solvents at various temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Isomers of Divinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of divinylbenzene (DVB), focusing on their chemical and physical characteristics, experimental protocols for their synthesis and analysis, and their applications, particularly in polymer chemistry.

Introduction to Divinylbenzene Isomers

Divinylbenzene (DVB) is an aromatic organic compound with the chemical formula C₁₀H₁₀. It consists of a benzene ring substituted with two vinyl groups. DVB exists in three isomeric forms: ortho-(o-), meta-(m-), and para-(p-).[1] These isomers exhibit distinct physical and chemical properties that influence their reactivity and applications.

Commercially, DVB is typically available as a mixture of m- and p-isomers, often containing ethylvinylbenzene as a byproduct of its synthesis.[1] The o-isomer is generally not present in commercial mixtures because it readily cyclizes to form naphthalene during the high-temperature synthesis process.[1] The primary application of DVB is as a crosslinking agent in the production of polymers, most notably styrene-divinylbenzene (S-DVB) copolymers, which are fundamental materials for ion-exchange resins.[1]

Characteristics of Divinylbenzene Isomers

The position of the vinyl groups on the benzene ring significantly impacts the physical properties and reactivity of the DVB isomers. The para-isomer, with its linear and symmetrical structure, tends to have a higher melting point and is more readily incorporated into polymer chains compared to the less symmetrical meta-isomer.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the divinylbenzene isomers.

| Property | ortho-Divinylbenzene | meta-Divinylbenzene | para-Divinylbenzene | Technical Grade DVB (mixture) |

| Synonyms | 1,2-Diethenylbenzene | 1,3-Diethenylbenzene | 1,4-Diethenylbenzene | Divinylbenzene, Vinylstyrene |

| CAS Number | 91-14-5 | 108-57-6 | 105-06-6 | 1321-74-0 |

| Molecular Weight ( g/mol ) | 130.19 | 130.19 | 130.19 | 130.19 |

| Appearance | - | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Pale, straw-colored liquid |

| Boiling Point (°C) | ~180 (calculated)[3] | 195 | 195-200 | 195-200[4] |

| Melting Point (°C) | - | -66.9 | 31 | -66.9 to -52[1] |

| Density (g/mL) | 0.9325 at 22°C[5] | 0.919 at 20°C[4] | 0.914 at 25°C | ~0.914 |

| Refractive Index (n20/D) | - | 1.561[6] | 1.547 | 1.561[4] |

| Solubility in water | Insoluble | Insoluble | Insoluble | 0.005% (20°C)[1] |

| Solubility in other solvents | Soluble in ethanol and ether | Soluble in ethanol and ether | Soluble in ethanol and ether | Soluble in ethanol and ether[1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of divinylbenzene isomers.

Synthesis of Divinylbenzene Isomers

The industrial synthesis of divinylbenzene involves the catalytic dehydrogenation of a mixture of diethylbenzene isomers.

Protocol: Catalytic Dehydrogenation of Diethylbenzene

-

Reactants: A mixture of m- and p-diethylbenzene, steam.

-

Catalyst: Iron oxide-based catalyst.

-

Procedure: a. The diethylbenzene isomer mixture is vaporized and mixed with superheated steam. b. The vapor-phase mixture is passed over a heated bed of the iron oxide catalyst. c. The dehydrogenation reaction occurs at elevated temperatures, typically in the range of 600-650°C. d. The product stream, containing divinylbenzene isomers, ethylvinylbenzene, unreacted diethylbenzene, and other byproducts, is cooled and condensed. e. The crude DVB mixture is then subjected to purification to separate the desired isomers.

Purification of Divinylbenzene Isomers

A common method for separating m- and p-divinylbenzene isomers involves the use of cuprous chloride, which selectively forms a complex with the p-isomer.

Protocol: Isomer Separation via Cuprous Chloride Complexation [7]

-

Reagents: Crude divinylbenzene mixture (containing m- and p-isomers), cuprous chloride (CuCl), aqueous ammonia, methanol, hydrochloric acid.

-

Procedure: a. A solution of cuprous chloride in aqueous ammonia is prepared. b. The crude DVB mixture is treated with the CuCl solution at a controlled temperature (e.g., 20°C). c. The p-divinylbenzene selectively forms a solid complex with the cuprous chloride, which precipitates out of the solution. d. The reaction mixture is stirred for a period (e.g., 30 minutes) and then allowed to stand (e.g., 1 hour) to ensure complete precipitation. e. The solid complex is isolated by filtration. f. The filtrate contains the enriched m-divinylbenzene. g. To recover the p-divinylbenzene, the solid complex is washed with methanol and then decomposed by treatment with a dilute acid (e.g., hydrochloric acid) or by steam distillation.[7] The liberated p-DVB is then separated from the aqueous layer.

Characterization of Divinylbenzene Isomers

Protocol: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and identifying the isomers of divinylbenzene.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A high-resolution capillary column suitable for separating aromatic isomers (e.g., a polar or liquid crystalline stationary phase).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An optimized temperature program is crucial for achieving good separation. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).[8]

-

Injection: A small volume of the DVB sample, diluted in a suitable solvent (e.g., toluene), is injected into the GC.

-

Detection: The separated isomers are detected by the FID, and the retention times are used for identification by comparing them to known standards.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of DVB isomers.

-

Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Sample Preparation: A small amount of the purified DVB isomer is dissolved in the deuterated solvent.

-

¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the vinyl protons and the aromatic protons. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the substitution pattern (ortho, meta, or para).

-

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule, which differs for each isomer. The chemical shifts of the aromatic and vinyl carbons can be used for definitive identification.

-

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings, further aiding in the structural assignment.

Applications in Polymer Chemistry

The primary use of divinylbenzene is as a crosslinking agent in polymerization reactions. The bifunctional nature of DVB, with its two vinyl groups, allows it to form bridges between growing polymer chains, creating a three-dimensional network structure.

Styrene-Divinylbenzene (S-DVB) Copolymers

S-DVB copolymers are the most significant application of divinylbenzene. These crosslinked polymers are used to produce ion-exchange resins, which are vital in water purification, chemical synthesis, and chromatography.

Protocol: Suspension Polymerization of Styrene and Divinylbenzene

-

Monomers: Styrene and divinylbenzene (technical grade).

-

Initiator: A free-radical initiator such as benzoyl peroxide.

-

Suspending Agent: A water-soluble polymer like polyvinyl alcohol (PVA) to stabilize the monomer droplets in the aqueous phase.

-

Aqueous Phase: Deionized water.

-

Procedure: a. The initiator is dissolved in the mixture of styrene and divinylbenzene monomers. b. The monomer phase is dispersed in the aqueous phase containing the suspending agent with vigorous stirring to form fine droplets. c. The suspension is heated to a temperature that initiates the polymerization (e.g., 90°C). d. The polymerization proceeds within the monomer droplets, forming solid polymer beads. e. After the reaction is complete, the mixture is cooled, and the polymer beads are collected by filtration. f. The beads are washed with a solvent like propanol to remove any unreacted monomers and other impurities.

Reactivity of Divinylbenzene Isomers in Copolymerization

The reactivity of the DVB isomers in copolymerization with other monomers, such as styrene, is a critical factor in determining the structure and properties of the resulting polymer. The reactivity ratios (r₁ and r₂) describe the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. Studies have shown that p-divinylbenzene is incorporated into the growing polymer chain more rapidly than m-divinylbenzene when copolymerized with styrene.[2][3]

Visualizations

The following diagrams illustrate key processes related to divinylbenzene.

Caption: General workflow for the synthesis of divinylbenzene.

Caption: Separation of m- and p-divinylbenzene isomers.

Caption: Workflow for styrene-divinylbenzene copolymer synthesis.

Health and Safety

Divinylbenzene is a combustible liquid and its vapors can be irritating to the eyes, skin, and respiratory system.[9][10] It is important to handle DVB in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[10] Commercial DVB typically contains inhibitors to prevent polymerization during storage; however, uninhibited DVB can polymerize, sometimes violently, especially when heated.[11]

Conclusion

The isomers of divinylbenzene, particularly the meta and para forms, are crucial monomers in the field of polymer chemistry. Their distinct physical properties and reactivities allow for the synthesis of a wide range of crosslinked polymers with tailored characteristics. A thorough understanding of their properties and the experimental protocols for their handling and use is essential for researchers and professionals in materials science and drug development, where DVB-based polymers find numerous applications.

References

- 1. Divinylbenzene - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Divinylbenzene | 1321-74-0 [chemicalbook.com]

- 5. o-divinylbenzene [chemister.ru]

- 6. Divinylbenzene technical grade, 80 1321-74-0 [sigmaaldrich.com]

- 7. US3445535A - Method for separation of divinylbenzene isomers from hydrocarbon mixture - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Divinyl benzene [cdc.gov]

- 10. fishersci.com [fishersci.com]

- 11. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Sources and Purity of 1,3-Divinylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1,3-divinylbenzene (DVB), a critical crosslinking agent in the synthesis of polymers used in pharmaceutical and research applications. This document outlines the common commercial grades, their typical composition, and the analytical methodologies employed for purity assessment.

Commercial Availability and Grades

This compound is commercially available from a number of chemical suppliers, though it is most commonly sold as a mixture of its isomers (meta and para) along with ethylvinylbenzene (EVB). The technical grades are typically categorized by their total divinylbenzene content. High-purity this compound is available from specialized suppliers, often for research and development purposes.

Key commercial suppliers include, but are not limited to:

-

Sigma-Aldrich (Merck)

-

Tokyo Chemical Industry (TCI)

-

Alfa Aesar (Thermo Fisher Scientific)

-

Simson Pharma Limited

-

LGC Standards

-

Various suppliers on platforms such as ChemicalBook and BuyersGuideChem

Commercial DVB is typically stabilized with an inhibitor, most commonly p-tert-butylcatechol (TBC), to prevent polymerization during transport and storage. The concentration of the inhibitor is usually in the range of 1000-1500 ppm.

Purity and Impurity Profile

The purity of commercial divinylbenzene varies significantly depending on the grade. The most common grades are designated by their DVB content, typically 55%, 63%, and 80%. The primary impurities are the isomers of ethylvinylbenzene, with smaller amounts of other aromatic compounds. The ortho-isomer of divinylbenzene is generally not present in commercial mixtures as it tends to cyclize to naphthalene during synthesis.

Below is a summary of the typical composition of common commercial grades of divinylbenzene.

| Component | Grade DVB 55% | Grade DVB 63% | Grade DVB 80% | High Purity Grade |

| Total Divinylbenzene (DVB) | ~55% | ~63% | ~80% | >98% |

| m-Divinylbenzene | ~36.4% | Varies | Predominant isomer | >98% (for 1,3-DVB) |

| p-Divinylbenzene | ~18.6% | Varies | Present | <2% |

| Total Ethylvinylbenzene (EVB) | ~38% | ~32-36.5% | ~20% | <2% |

| m-Ethylvinylbenzene | ~25% | Varies | Present | <1% |

| p-Ethylvinylbenzene | ~13% | Varies | Present | <1% |

| Diethylbenzene (DEB) | - | <5% | Present | <0.5% |

| Naphthalene | - | <0.5% | Present | <0.1% |

| Other Impurities | <2% | <1.5% | <1% | <0.5% |

| Inhibitor (TBC) | ~1000 ppm | ~90-130 ppm | ~1000 ppm | Varies |

Note: The values presented are typical and may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific compositional data.

Manufacturing Process Overview

The industrial production of divinylbenzene is primarily achieved through the catalytic dehydrogenation of diethylbenzene. The process involves high temperatures and the use of a catalyst, typically iron-based.

Experimental Protocols for Purity Assessment

The purity of this compound and the composition of its commercial grades are typically determined using gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of a commercial divinylbenzene sample.

Methodology:

-

Sample Preparation: Dilute the divinylbenzene sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless injection).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the individual components by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST). Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isomeric structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons (around 7.0-7.5 ppm). The integration of these signals can be used to determine the relative amounts of different isomers and impurities.

-

¹³C NMR Analysis: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule, further confirming the structure.

By combining the data from these analytical techniques, a comprehensive understanding of the purity and composition of commercial this compound can be achieved, which is essential for its effective use in research and development.

Thermal stability and decomposition of 1,3-Divinylbenzene

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Divinylbenzene

Introduction

This compound (1,3-DVB), an organic compound with the formula C₁₀H₁₀, is a key monomer in polymer science.[1] Structurally, it consists of a benzene ring substituted with two vinyl groups at the meta positions.[2] This bifunctional nature allows 1,3-DVB to act as a potent crosslinking agent, creating three-dimensional polymer networks that enhance mechanical strength, thermal stability, and chemical resistance in various materials.[2][3] Its primary applications include the production of ion-exchange resins, chromatographic materials, and specialty polymers.[3]

The thermal stability of 1,3-DVB and its resulting polymers is a critical parameter that dictates their performance and application range, particularly in high-temperature processes. Understanding its decomposition behavior is essential for ensuring material integrity, predicting service life, and maintaining safety. When heated to decomposition, 1,3-DVB is known to emit acrid smoke and irritating fumes.[1][4] This guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-DVB, focusing on data derived from key analytical techniques, detailed experimental protocols, and the mechanisms of degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [4] |

| Molecular Weight | 130.19 g/mol | [4] |

| Melting Point | -66.9°C | [4] |

| Boiling Point | ~175.9°C | [4] |

| Density | 0.9250 g/cm³ | [4] |

| Refractive Index | 1.5736 | [4] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is most relevant in the context of its polymers and copolymers, where it imparts significant heat resistance. The analysis of thermal degradation is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and thermal stability.

| Material | Onset Decomposition Temp. | Peak Decomposition Temp. | Observations | Reference |

| Divinylbenzene (DVB) Resin | 392.82°C | 463°C | A dramatic weight loss occurs at 405.4°C. | [5] |

| Poly(methyl methacrylate-co-DVB) (60% MMA/40% DVB) | ~280°C | 448°C | Initial degradation is of the methyl methacrylate portion. | [6] |

| Poly(styrene-co-DVB) | Increases with DVB content (from 291°C for 0.5% DVB to 321°C for 4% DVB in one study) | - | Enhanced thermal stability is observed with increased cross-linking. | [7] |

| Glycine-functionalized Styrene-15%DVB | > 400°C (for polymer backbone) | - | Multi-stage decomposition; initial loss of moisture and functional groups occurs at lower temperatures. | [8] |

| Polydivinylbenzene (PDVB) | - | - | Rates of degradation studied from 330 to 390°C. More stable than polystyrene. | [9][10] |

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material. For crosslinked polymers like poly(divinylbenzene), it can reveal information about the energy of decomposition.

| Material | Temperature Range of Decomposition | Peak Maximum (Tmax) | Observations | Reference |

| CyP(Ph)4–DVB Sorbent | 410-470°C | 455°C | The sorbent is noted to be more thermally stable than poly(DVB) which has a Tmax of 447°C. | [11] |

| Polyethylene with grafted Polystyrene and DVB | - | - | DSC curves show multiple peaks, indicating a complex heterogeneous structure resulting from the grafting process. | [12] |

Activation Energy of Decomposition

The activation energy (Ea) for thermal degradation provides a quantitative measure of the stability of a material. Higher activation energy implies greater stability.

| Material | Activation Energy (Ea) | Temperature Range | Reference |

| Polydivinylbenzene (PDVB) | 65 kcal/mole | 330 to 390°C | [9][13] |

| Styrene-DVB Copolymer (2% DVB) | 53 kcal/mole | 330 to 390°C | [9][13] |

| Styrene-DVB Copolymer (25% DVB) | 54 kcal/mole | 330 to 390°C | [9][13] |

| Styrene-DVB Copolymer (48% DVB) | 58 kcal/mole | 330 to 390°C | [9][13] |

| Styrene-DVB Copolymer (56% DVB) | 58 kcal/mole | 330 to 390°C | [9][13] |

Decomposition Products and Pathways

The thermal decomposition of 1,3-DVB-containing polymers is a complex process involving the scission of crosslinks and the degradation of the polymer backbone.

-

General Products : Upon heating, the decomposition of DVB-based materials emits acrid smoke and irritating fumes.[1]

-

Copolymer Decomposition : In copolymers, the nature of the co-monomer significantly influences the decomposition products.

-

Styrene-DVB Copolymers : At low DVB concentrations (e.g., 2%), the pyrolysis yields a slightly greater amount of styrene monomer than pure polystyrene.[9][10] However, as the DVB content increases to around 50%, the yield of styrene monomer becomes negligible, indicating that the extensive crosslinking prevents the "unzipping" of polystyrene chains.[9][10]

-

Methyl Methacrylate-DVB Copolymers : The initial degradation at lower temperatures (~280°C) corresponds to the loss of the methyl methacrylate portion. At higher temperatures (~485°C), the decomposition of the divinylbenzene units is observed, releasing aromatic fragments.[6]

-

-

Resin Decomposition : For functionalized resins, the decomposition products also include species derived from the functional groups. For instance, anion-exchange resins may release nitrogen-containing compounds, while cation-exchange resins can release sulfur-bearing species like SO and SO₂.[14]

A proposed general pathway for the thermal decomposition of crosslinked poly(divinylbenzene) involves initial random chain scission followed by fragmentation of the polymer network into smaller volatile compounds.

Caption: Generalized thermal decomposition pathway for poly(divinylbenzene).

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of thermal properties. Below are representative protocols for TGA and pyrolysis studies.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the methodology described for the analysis of functionalized styrene-divinylbenzene copolymers.[8]

-

Instrument : A suitable thermogravimetric analyzer (e.g., TGA/SDTA 851-LF1100).

-

Sample Preparation : Place a small amount of the sample (typically 2-10 mg) into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program : Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection : Continuously record the sample mass as a function of temperature. The resulting curve is the TGA thermogram. The derivative of this curve (DTG) can be plotted to determine the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis Protocol

This protocol is a generalized version based on the vacuum pyrolysis experiments conducted by Straus and Madorsky.[10]

-

Apparatus : A vacuum pyrolysis setup with a furnace and collection traps for volatile products.

-

Sample Preparation : Place a precisely weighed sample (15-30 mg) into a pyrolysis tube.

-

Pyrolysis Conditions : Evacuate the system to high vacuum. Heat the sample to the desired pyrolysis temperature (e.g., 346 to 450°C) for a fixed duration (e.g., 30 minutes).

-

Product Collection : Collect volatile products in two fractions: a heavy fraction that condenses at ambient temperature near the furnace outlet and a light fraction that is volatile at room temperature and collected in a cold trap (e.g., liquid nitrogen).

-

Analysis : Analyze the collected fractions using techniques such as mass spectrometry to identify the decomposition products.

Conclusion

This compound is a critical crosslinking agent that significantly enhances the thermal stability of polymers. The degree of crosslinking is directly proportional to the thermal resistance of the resulting material, with higher DVB content leading to higher decomposition temperatures and activation energies. The decomposition of poly(divinylbenzene) and its copolymers is a complex process that proceeds through chain scission and fragmentation, yielding a range of volatile products dependent on the polymer composition and structure. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals working with DVB-based materials, enabling better design and application of these robust polymers in demanding environments.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 68987-41-7 | Benchchem [benchchem.com]

- 4. This compound | 108-57-6 [amp.chemicalbook.com]

- 5. aaqr.org [aaqr.org]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. future4200.com [future4200.com]

- 8. Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization [mdpi.com]

- 9. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. info.ornl.gov [info.ornl.gov]

Reactivity of Vinyl Groups in 1,3-Divinylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinylbenzene (m-DVB) is an aromatic organic compound featuring two reactive vinyl groups attached to a benzene ring at the meta positions. This bifunctionality makes it a crucial monomer and crosslinking agent in polymer science, enabling the synthesis of a wide array of materials with tailored properties. Its ability to form three-dimensional polymer networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers.[1] This guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on its polymerization behavior, the properties of the resulting polymers, and its applications, particularly in the realm of drug development.

Core Concepts: Reactivity and Polymerization

The reactivity of the vinyl groups in this compound is central to its utility. These groups readily participate in various polymerization reactions, most notably free-radical and anionic polymerization. The presence of two vinyl groups allows for the formation of crosslinked networks, transforming linear polymer chains into a robust, insoluble, and infusible matrix.

Unequal Reactivity of Vinyl Groups

A key aspect of divinylbenzene's reactivity is that the two vinyl groups often exhibit unequal reactivity. After the first vinyl group has polymerized, the second (pendant) vinyl group is incorporated into a polymer chain. Its reactivity can be different from the vinyl group of the monomer due to steric hindrance and changes in the electronic environment. This differential reactivity can influence the kinetics of polymerization and the final architecture of the polymer network.

Copolymerization

This compound is frequently copolymerized with monovinyl monomers, such as styrene and methyl methacrylate, to control the degree of crosslinking and, consequently, the properties of the final polymer. The relative reactivity of the monomers is described by reactivity ratios (r1 and r2).

-

r₁ > 1 : The growing polymer chain ending in monomer 1 (M₁) prefers to add another M₁ monomer.

-

r₁ < 1 : The growing chain ending in M₁ prefers to add monomer 2 (M₂).

-

r₁ ≈ 1 : The growing chain has an equal preference for adding either M₁ or M₂.

-

r₁ * r₂ = 1 : Ideal or random copolymerization.

-

r₁ * r₂ < 1 : Tendency towards alternating copolymerization.

-

r₁ * r₂ > 1 : Tendency towards block copolymerization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of this compound.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M₂) with Various Monomers (M₁)

| Monomer (M₁) | r₁ | r₂ (m-DVB) | Polymerization Conditions | Reference(s) |

| Styrene | 1.11 | 1.00 | High conversion (<35%) | [2] |

| Styrene | 0.65 | 0.60 | - | [3] |

| Methyl Methacrylate | 0.41 | 0.61 | Radioactivity assay | [4] |

Table 2: Swelling Properties of Styrene-Divinylbenzene (S-DVB) Copolymers in Various Solvents

| DVB Content (%) | Solvent | Swelling Volume (mL/g) | Reference(s) |

| 1 | Dichloromethane (DCM) | 8.3 | [5] |

| 1 | Toluene | 8.5 | [5] |

| 1 | Tetrahydrofuran (THF) | 8.8 | [5] |

| 2 | Dichloromethane (DCM) | 6.0 | [5] |

| 2 | Toluene | 5.2 | [5] |

| 2 | Tetrahydrofuran (THF) | 5.6 | [5] |